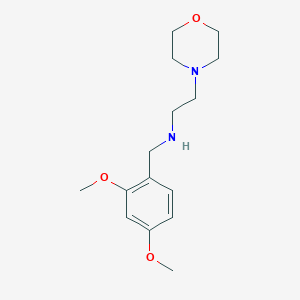![molecular formula C13H13NO3 B499378 4-{[(2-furylmethyl)amino]methyl}benzoic acid](/img/structure/B499378.png)
4-{[(2-furylmethyl)amino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-furylmethyl)amino]methyl}benzoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety through an aminomethyl linkage. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-furylmethyl)amino]methyl}benzoic acid typically involves the reaction of furan-2-ylmethanamine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4-{[(2-furylmethyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-{[(2-furylmethyl)amino]methyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(2-furylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with various enzymes and receptors, modulating their activity. The aminomethyl linkage allows for the formation of hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The benzoic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 4-{[(2-furylmethyl)amino]methyl}benzoic acid butyl ester
- 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid
- 2,4-Bis[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid
Uniqueness
This compound is unique due to its specific combination of a furan ring, aminomethyl linkage, and benzoic acid moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12/h1-7,14H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVLGNZUWAWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Chloro-6-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B499296.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B499297.png)
![4-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B499298.png)

![4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}benzoic acid](/img/structure/B499307.png)

![4-amino-N-{2-[(2-fluorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499310.png)
![(2,4-dimethoxyphenyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine](/img/structure/B499311.png)


![4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid](/img/structure/B499315.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B499316.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B499317.png)
![2-[2-Chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B499318.png)
